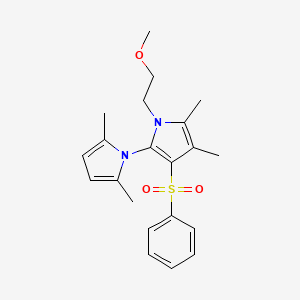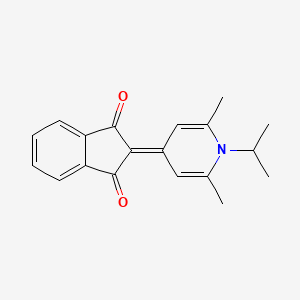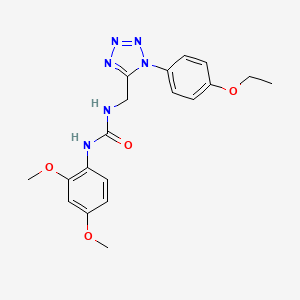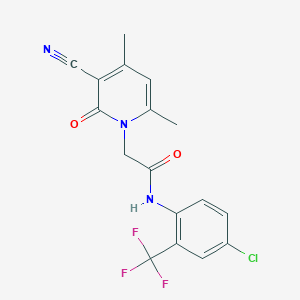![molecular formula C21H20N4OS B2504082 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894022-92-5](/img/structure/B2504082.png)
4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules, particularly those containing thiazole and benzamide moieties, which are known to exhibit significant biological properties, including anticancer activity .
Synthesis Analysis
The synthesis of related compounds often involves the use of microwave-assisted methods, which are cleaner, more efficient, and faster than traditional thermal heating. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation in a solvent-free environment . Similarly, N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides were synthesized through base-catalyzed direct cyclization of corresponding thioureas with 2-bromoacetone under microwave irradiation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives revealed the importance of non-covalent interactions, such as π-π interactions and hydrogen bonding, in their gelation behavior . These interactions could also be relevant to the molecular structure and activity of "this compound".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include cyclization and heterocyclization reactions. For example, the synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides involved heterocyclization of corresponding thioureas . These types of reactions are likely to be relevant to the synthesis and reactivity of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration, are influenced by their molecular structure and the presence of functional groups . The ADMET properties of similar compounds have been predicted computationally, indicating good oral drug-like behavior . These properties are essential for the potential therapeutic application of "this compound" and would need to be thoroughly investigated.
科学的研究の応用
Synthesis and Derivative Formation
Research has focused on synthesizing various derivatives of compounds similar to 4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, exploring their structure and potential applications. For instance, Patel, H. S. Patel, and Shah (2015) synthesized heterocyclic compounds, including benzamide derivatives, characterized by various spectroscopic methods, highlighting their potential in creating novel compounds with diverse applications (Patel, Patel, & Shah, 2015).
Biological Activities
Several studies have examined the biological activities of related compounds. For example, investigations into antibacterial and antifungal activities of synthesized heterocyclic compounds, including benzamide derivatives, have been conducted, demonstrating their potential utility in medical and biological fields (Patel, Patel, & Shah, 2015).
Anticancer Potential
Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a compound structurally similar to this compound, showed moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of such compounds in oncological research and therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Nematocidal Activity
Liu et al. (2022) explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, showing promising results against Bursaphelenchus xylophilus. This suggests the potential application of similar compounds in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).
Anti-inflammatory Activities
Tozkoparan et al. (2001) synthesized compounds with structures similar to this compound, which demonstrated significant anti-inflammatory activity. This research opens avenues for the development of new anti-inflammatory drugs (Tozkoparan, Aktay, Yeşilada, & Ertan, 2001).
Oxidative Stress Prevention
Aktay, Tozkoparan, and Ertan (2005) studied the efficacy of condensed thiazolo-triazole compounds in preventing oxidative stress induced by ethanol in mice. These findings suggest the compound's utility in managing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).
作用機序
Target of Action
Compounds with similar thiazole and triazole scaffolds have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The presence of the triazole ring could also contribute to the compound’s mode of action, as triazole derivatives have been reported to bind with high affinity to multiple receptors .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole and triazole derivatives , it is likely that the compound affects multiple biochemical pathways, potentially influencing processes such as inflammation, microbial growth, viral replication, neuronal signaling, and tumor growth.
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
Based on the known activities of similar thiazole and triazole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, disrupting microbial cell walls, blocking neuronal signaling pathways, or inducing apoptosis in tumor cells.
Action Environment
For instance, the solubility of thiazole compounds in various solvents suggests that the compound’s activity could be influenced by the composition of the local environment .
将来の方向性
特性
IUPAC Name |
4-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-6-8-16(9-7-14)20(26)22-11-10-18-13-27-21-23-19(24-25(18)21)17-5-3-4-15(2)12-17/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLWBSWZPIDOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)


![9-(4-chlorobenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2504008.png)
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2504009.png)
![4-[(biphenyl-4-ylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B2504011.png)
![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)
![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

